8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
Description
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications
Properties
IUPAC Name |
8-bromo-1-ethyl-3-methyl-7-propylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c1-4-6-16-7-8(13-10(16)12)14(3)11(18)15(5-2)9(7)17/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGORECHRASCFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a suitable purine precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a purine derivative such as 1-ethyl-3-methyl-7-propylxanthine.
Bromination: The bromination is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Isolation and Purification: The product is then isolated by filtration or extraction and purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated purification systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bromine atom and purine core structure allow it to form specific interactions with these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-7-propylxanthine: A precursor in the synthesis of 8-bromo-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione.
8-chloro-1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: A similar compound with a chlorine atom instead of bromine.
1-ethyl-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: A non-halogenated analog.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
